chemical and physical properties of methyl 2-ethylpentanoate
chemical and physical properties of methyl 2-ethylpentanoate
Executive Summary
Methyl 2-ethylpentanoate (CAS: 816-16-0) is a branched-chain alkyl ester characterized by its high volatility, hydrophobic nature, and distinct physicochemical profile[1]. While frequently utilized as a flavoring and fragrance agent due to its pleasant fruity odor[1], its primary significance in modern pharmaceutical development lies in its role as a critical process impurity—specifically, Valproic Acid Impurity 28 [1].
Because valproic acid (2-propylpentanoic acid) is a widely prescribed anti-epileptic Active Pharmaceutical Ingredient (API), monitoring the 2-ethyl analog and its esterified derivatives is a strict regulatory requirement to ensure API purity and patient safety. Furthermore, methyl 2-ethylpentanoate serves as a vital Volatile Organic Compound (VOC) in ecological signaling, notably emitted by Arabidopsis during high-temperature aphid infections[2]. This whitepaper provides a comprehensive technical breakdown of its physical properties, synthetic pathways, and validated analytical protocols.
Physicochemical Properties & Structural Data
Methyl 2-ethylpentanoate (C₈H₁₆O₂) features a methyl group attached to the ester functional group, linked to a branched alkyl chain derived from 2-ethylpentanoic acid[1]. This specific branching at the alpha-carbon introduces steric hindrance, which directly influences its boiling point, solubility, and reactivity during transesterification or hydrolysis[1].
The table below summarizes the experimentally validated and computed physicochemical properties critical for formulation and analytical tracking.
| Property | Value | Scientific Implication |
| IUPAC Name | Methyl 2-ethylpentanoate | Standard nomenclature[3]. |
| CAS Registry Number | 816-16-0 | Unique identifier for regulatory filing[3]. |
| Molecular Formula | C₈H₁₆O₂ | Indicates a saturated branched ester[1]. |
| Molecular Weight | 144.21 g/mol | Used for mass spectrometry (MS) calibration[3]. |
| Boiling Point | 156.3 °C at 760 mmHg | High volatility; ideal for GC-MS analysis. |
| Density | 0.876 g/cm³ | Lighter than water; dictates biphasic extraction[4]. |
| Solubility | Soluble in ethanol/ether | Hydrophobic alkyl chains limit aqueous solubility[1]. |
| SMILES | CCCC(CC)C(=O)OC | Structural string for computational modeling[1]. |
Chemical Reactivity and Synthesis Workflow
The most robust method for synthesizing methyl 2-ethylpentanoate in a laboratory setting is via the Fischer esterification of 2-ethylpentanoic acid with methanol.
Mechanistic Causality
As a Senior Application Scientist, I must emphasize that the alpha-branching (the ethyl group on the C2 position) of 2-ethylpentanoic acid creates localized steric hindrance. To overcome this and drive the reaction forward, a strong acid catalyst (typically sulfuric acid, H₂SO₄) is required[5]. The acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. This allows the weakly nucleophilic methanol to attack, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the target ester. Because the reaction is an equilibrium, it is driven to completion by using an excess of methanol (acting as both reactant and solvent) and by removing water[5].
Fig 1: Fischer esterification pathway of methyl 2-ethylpentanoate.
Protocol 1: Step-by-Step Synthesis & Isolation
This protocol is designed as a self-validating system. Visual and spectroscopic checkpoints are embedded to ensure yield and purity.
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Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-ethylpentanoic acid in 50 mL of anhydrous methanol. Causality: Anhydrous conditions prevent the premature shifting of the equilibrium back toward the carboxylic acid.
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Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring[5].
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Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C (just above the boiling point of methanol) for 4–6 hours.
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Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 9:1). The product ester will elute higher (higher Rf) than the highly polar, hydrogen-bonding carboxylic acid.
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Quenching & Neutralization: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess methanol. Dilute the residue with 50 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Causality: NaHCO₃ neutralizes the H₂SO₄ catalyst and converts any unreacted 2-ethylpentanoic acid into its water-soluble sodium salt, effectively partitioning it into the aqueous layer[5].
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Extraction & Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Evaporate the ether to yield the crude ester. Purify via vacuum distillation (collecting the fraction boiling near 156°C at atmospheric pressure).
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Validation Checkpoint 2 (FTIR): Confirm the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the presence of a sharp, strong ester C=O stretch at ~1740 cm⁻¹.
Analytical Characterization: GC-MS Profiling
In drug development, detecting trace amounts of Valproic Acid Impurity 28 (methyl 2-ethylpentanoate) requires high-sensitivity techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to the compound's high volatility and distinct fragmentation pattern[2]. Furthermore, in ecological studies (e.g., analyzing VOCs from Arabidopsis or ant-plant symbioses), Solid Phase Microextraction (SPME) is coupled with GC-MS to capture the ester directly from the headspace[2][6].
Fig 2: SPME-GC-MS analytical workflow for volatile ester quantification.
Protocol 2: GC-MS Quantification Workflow
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Sample Preparation: For API impurity profiling, dissolve the sample in a highly pure organic solvent (e.g., dichloromethane). For ecological VOC analysis, place the sample in an airtight vial and introduce an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace for 30 minutes at 40°C[6].
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Internal Standardization: Spike the sample with a known concentration of a deuterated internal standard (e.g., Toluene-d8 or 2-Ethylpentanoic Acid Methyl Ester-d3) to account for matrix effects and extraction efficiency variations[1][2].
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Thermal Desorption: Insert the SPME fiber directly into the GC injector port. Maintain the injector at 250°C in splitless mode for 10 minutes to ensure complete thermal desorption of the ester onto the column[6].
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Chromatographic Separation: Use a standard non-polar capillary column (e.g., HP-5MS).
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Oven Program: Start at 40°C (hold 2 min), ramp at 4°C/min to 130°C, then 10°C/min to 220°C[6]. Causality: The slow initial ramp ensures baseline resolution between methyl 2-ethylpentanoate and closely related branched isomers (like methyl 2-propylpentanoate).
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Mass Spectrometry (EI-MS): Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Set the mass scan range from 33 to 330 amu[2].
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Data Validation: Identify the compound by matching its retention index (Kovats RI ≈ 884 on a semi-standard non-polar column)[3] and its mass fragmentation pattern against the NIST library. The base peak usually corresponds to the McLafferty rearrangement fragment typical of branched methyl esters.
Conclusion
Methyl 2-ethylpentanoate is a structurally simple yet highly significant molecule. Whether it is being synthesized as a target fragrance, tracked as a biological VOC marker in plant defense mechanisms, or strictly monitored as an impurity in the synthesis of valproic acid, understanding its physical properties and reactivity is paramount. By employing robust esterification protocols and high-resolution GC-MS analytical workflows, researchers can ensure accurate synthesis, detection, and quantification of this compound across diverse scientific disciplines.
References
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LookChem. methyl 2-ethylpentanoate CAS NO.816-16-0. Available at: [Link]
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XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 816-16-0. Available at: [Link]
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ResearchGate. Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi. Available at: [Link]
- Google Patents. WO2006125670A1 - Plasticiser esters.
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DigitUMa. Effect of processing and storage on the volatile profile of sugarcane honey. Available at: [Link]
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